molecular formula C17H21NO5 B2442206 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione CAS No. 858765-63-6

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione

Cat. No.: B2442206
CAS No.: 858765-63-6
M. Wt: 319.357
InChI Key: QJPOLHYFCZTYBZ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
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Biological Activity

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 51254-35-4
  • Structure : The compound features a complex isoquinoline structure with a dioxole moiety that may contribute to its biological effects.

Anticancer Properties

Research suggests that compounds with isoquinoline structures exhibit anticancer activity. For instance, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound's structural components may enhance its electron-donating ability, thus neutralizing free radicals. A study demonstrated that related isoquinoline derivatives showed significant antioxidant activity through DPPH radical scavenging assays.

Antimicrobial Effects

The antimicrobial potential of isoquinoline derivatives has been explored in various studies. This compound has shown effectiveness against several bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell membrane integrity.

Case Studies

  • Anticancer Activity : In vitro studies on cancer cell lines treated with this compound indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
  • Antioxidant Assays : The compound's ability to scavenge DPPH radicals was tested alongside standard antioxidants like ascorbic acid. Results showed that it had comparable activity, suggesting potential applications in nutraceutical formulations.
  • Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria using the agar diffusion method. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyObservations
AnticancerCell viability assaysDose-dependent cytotoxicity in cancer cell lines
AntioxidantDPPH scavenging assayComparable activity to ascorbic acid
AntimicrobialAgar diffusion methodInhibition of S. aureus and E. coli

Properties

IUPAC Name

1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-10(19)6-12(20)8-13-15-11(4-5-18(13)2)7-14-16(17(15)21-3)23-9-22-14/h7,13H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPOLHYFCZTYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC1C2=C(C3=C(C=C2CCN1C)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.